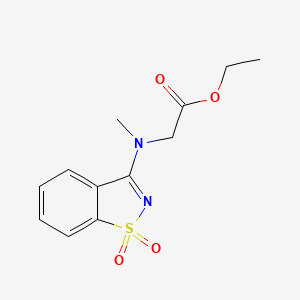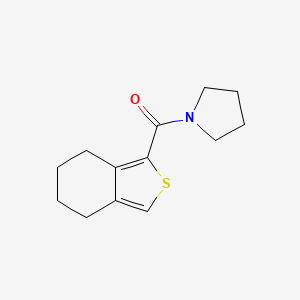
6-quinolinyl methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-quinolinyl methylcarbamate, also known as carbaryl, is a widely used insecticide that belongs to the carbamate class of chemicals. It is used to control a variety of pests, including insects, mites, and nematodes, in agricultural and residential settings. Carbaryl has been in use since the 1950s and is still widely used today due to its effectiveness and low cost.
作用機序
Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for proper nervous system function in insects and other organisms. This inhibition leads to the accumulation of acetylcholine, a neurotransmitter, in the nervous system, which ultimately results in paralysis and death of the target organism.
Biochemical and Physiological Effects:
Carbaryl has been shown to have a variety of biochemical and physiological effects on organisms. In insects, it can cause muscle tremors, paralysis, and death. In mammals, including humans, it can cause nausea, vomiting, diarrhea, and other symptoms of cholinergic toxicity. Long-term exposure to 6-quinolinyl methylcarbamate has been associated with neurological and developmental effects in both animals and humans.
実験室実験の利点と制限
Carbaryl is a widely used insecticide that has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to apply, and has a known mode of action and toxicity. However, its use in laboratory experiments is limited by its potential effects on non-target organisms, including humans. Careful consideration must be given to the use of 6-quinolinyl methylcarbamate in laboratory experiments to ensure that it is used safely and responsibly.
将来の方向性
There are several future directions for research on 6-quinolinyl methylcarbamate and other carbamate insecticides. One area of research is the development of alternative insecticides that are less harmful to non-target organisms. Another area of research is the investigation of the effects of carbamate insecticides on the environment, including their persistence and potential for bioaccumulation. Finally, there is a need for further research on the potential health effects of 6-quinolinyl methylcarbamate and other carbamate insecticides on humans and other organisms.
合成法
Carbaryl is synthesized through a multi-step process that involves the reaction of 2-chloro-3-quinolinecarboxylic acid with methylamine and phosgene. This process results in the formation of 6-quinolinyl methylcarbamate, which is then purified and formulated into various insecticide products.
科学的研究の応用
Carbaryl has been extensively studied for its insecticidal properties and its effects on non-target organisms, including humans. It has been used in numerous scientific studies to investigate its mode of action, toxicity, and environmental fate. These studies have helped to inform the safe use of 6-quinolinyl methylcarbamate in various settings and have led to the development of alternative insecticides that are less harmful to non-target organisms.
特性
IUPAC Name |
quinolin-6-yl N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-12-11(14)15-9-4-5-10-8(7-9)3-2-6-13-10/h2-7H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSABYMJKPXZBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC2=C(C=C1)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxyphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5817977.png)
![2-{[benzyl(methyl)amino]methyl}phenol](/img/structure/B5817982.png)
![1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane](/img/structure/B5818001.png)

![3-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid](/img/structure/B5818012.png)

![methyl 4-[(4-isopropylphenoxy)methyl]benzoate](/img/structure/B5818021.png)

![2,2'-[(2-naphthylsulfonyl)imino]diacetamide](/img/structure/B5818040.png)


![2-[(4,6-dimethyl-2-quinazolinyl)amino]-5-methyl-4,6-pyrimidinediol](/img/structure/B5818067.png)
![N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5818074.png)
![2-{[(dimethylamino)sulfonyl]amino}benzamide](/img/structure/B5818078.png)